H-D-Ala-D-Ala-D-Ala-D-Ala-OH H-D-Ala-D-Ala-D-Ala-D-Ala-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC2351303
InChI: InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m1/s1
SMILES:
Molecular Formula: C12H22N4O5
Molecular Weight: 302.33 g/mol

H-D-Ala-D-Ala-D-Ala-D-Ala-OH

CAS No.:

Cat. No.: VC2351303

Molecular Formula: C12H22N4O5

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

H-D-Ala-D-Ala-D-Ala-D-Ala-OH -

Specification

Molecular Formula C12H22N4O5
Molecular Weight 302.33 g/mol
IUPAC Name (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m1/s1
Standard InChI Key ZHRZLXZJVUFLNY-WCTZXXKLSA-N
Isomeric SMILES C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N
Canonical SMILES CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Introduction

Structural Characteristics and Nomenclature

Molecular Identity and Structure

H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a tetrapeptide consisting of four D-alanine amino acid residues connected by peptide bonds. The "H-" prefix indicates a free amino group at the N-terminus, while the "-OH" suffix denotes a free carboxyl group at the C-terminus. Each "D-Ala" represents a D-alanine residue, which is the dextrorotatory enantiomer of the naturally occurring L-alanine amino acid.

Based on the nomenclature patterns of related compounds, H-D-Ala-D-Ala-D-Ala-D-Ala-OH would likely be systematically named as (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid, following the pattern established for the tripeptide H-D-Ala-D-Ala-D-Ala-OH . The structure involves three internal amide bonds connecting the four D-alanine residues, with the D-configuration creating a specific spatial arrangement distinct from L-alanine peptides.

Relationship to Other D-Alanine Peptides

H-D-Ala-D-Ala-D-Ala-D-Ala-OH belongs to a homologous series of D-alanine peptides that include the dipeptide (H-D-Ala-D-Ala-OH), tripeptide (H-D-Ala-D-Ala-D-Ala-OH), and hexapeptide (H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH). These compounds share similar structural features but differ in the number of D-alanine residues, which affects their molecular properties and potentially their biological functions. The shorter dipeptide H-D-Ala-D-Ala-OH is well-documented as a critical component of bacterial peptidoglycan, constituting "the terminus of the peptide part of the peptidoglycan monomer unit and is involved in the transpeptidation reaction as the substrate" .

Chemical Properties and Characteristics

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC12H22N4O5Extended from H-D-Ala-D-Ala-D-Ala-OH (C9H17N3O4) by adding C3H5NO for one additional D-alanine residue
Molecular Weight~302-305 g/molCalculated from the molecular formula; consistent with the progression from H-D-Ala-D-Ala-D-Ala-OH (231.25 g/mol) to H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH (444.5 g/mol)
Physical StateSolid at room temperatureTypical for small peptides based on the physical state of H-D-Ala-D-Ala-OH
Melting Point>250°CExtrapolated from H-D-Ala-D-Ala-OH (286-288°C) ; peptides generally have high melting points
SolubilityWater-soluble; limited solubility in organic solventsCharacteristic of small, hydrophilic peptides with multiple amide bonds and terminal polar groups
Optical RotationDextrorotatoryDue to the exclusive D-configuration of all constituent alanine residues

Comparative Analysis with Related D-Alanine Peptides

To provide context for understanding H-D-Ala-D-Ala-D-Ala-D-Ala-OH, the following table presents a comparison with related D-alanine peptides of varying chain lengths:

This progression demonstrates that each additional D-alanine residue adds approximately 70-75 g/mol to the molecular weight and introduces one more amide bond to the peptide backbone, creating a homologous series with potentially related biological functions but possibly different affinities for target enzymes or receptors.

Biological Significance and Functions

Role in Bacterial Cell Wall Structure

D-alanine peptides are critical components of bacterial cell wall structure and synthesis. The dipeptide H-D-Ala-D-Ala-OH "constitutes the terminus of the peptide part of the peptidoglycan monomer unit and is involved in the transpeptidation reaction as the substrate" . It is also described as "a bacterial endogenous metabolite" . By extension, H-D-Ala-D-Ala-D-Ala-D-Ala-OH may have related functions in bacterial cell wall biosynthesis.

Peptidoglycan, the main structural component of bacterial cell walls, consists of alternating N-acetylglucosamine and N-acetylmuramic acid sugars cross-linked by peptide stems. The terminal D-alanine residues of these peptide stems are crucial for the cross-linking process. While the dipeptide D-Ala-D-Ala is the most commonly recognized form in peptidoglycan synthesis, longer oligomers like H-D-Ala-D-Ala-D-Ala-D-Ala-OH may serve as precursors, intermediates, or specialized components in certain bacterial species or under specific conditions.

Enzymatic Interactions

D-alanine peptides interact with several bacterial enzymes involved in cell wall metabolism. H-D-Ala-D-Ala-OH is catalyzed by D-Alanine-D-Alanine ligase . By extension, H-D-Ala-D-Ala-D-Ala-D-Ala-OH likely interacts with various bacterial enzymes involved in peptidoglycan synthesis and remodeling.

The search results indicate that bacterial D-alanine carboxypeptidases (CPases) from B. subtilis, E. coli, and S. aureus can catalyze the hydrolysis of terminal D-amino acids from synthetic substrates and can efficiently transfer peptide moieties to acceptor amino acids . These enzymes might similarly interact with H-D-Ala-D-Ala-D-Ala-D-Ala-OH, potentially cleaving terminal D-alanine residues or using the compound as a substrate in transpeptidation reactions.

Based on studies with similar substrates, the following enzymes are likely to interact with H-D-Ala-D-Ala-D-Ala-D-Ala-OH:

  • D-Alanine carboxypeptidases, which remove terminal D-alanine residues

  • Transpeptidases, which create cross-links between peptidoglycan strands

  • D-Alanine-D-Alanine ligases, which could potentially interact with or modify the compound

Synthesis and Analytical Methods

Analytical Characterization Methods

The characterization of H-D-Ala-D-Ala-D-Ala-D-Ala-OH would typically involve multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide structural confirmation and information about peptide conformation. Search result mentions using NMR to determine "3J NH–Hα values to calculate dihedral angles" in peptides.

  • Mass Spectrometry: This would confirm the molecular weight and help assess purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to evaluate purity and potentially separate stereoisomers.

  • Circular Dichroism (CD): CD spectroscopy could provide information about secondary structure. Search result mentions using CD data to support conformational hypotheses about peptides.

  • Amino Acid Analysis: This technique, mentioned in search result as being "conducted on a Beckman model 121M amino acid analyzer," would confirm the amino acid composition.

  • Elemental Analysis: To confirm the empirical formula, as mentioned in search result : "Elemental analyses were performed by Galbraith Laboratories."

Research Applications and Relevance

Antimicrobial Research

D-alanine peptides, including potentially H-D-Ala-D-Ala-D-Ala-D-Ala-OH, have significant implications for antimicrobial research:

  • Antibiotic Targets: Many antibiotics, particularly glycopeptides like vancomycin, target D-alanine peptides in bacterial cell walls. Understanding the interactions of these antibiotics with D-alanine peptides of various lengths could lead to improved antimicrobial agents.

  • Resistance Mechanisms: Bacteria can develop resistance to antibiotics by altering D-alanine peptide termini (e.g., replacing D-Ala with D-Lac). Study of H-D-Ala-D-Ala-D-Ala-D-Ala-OH could provide insights into these resistance mechanisms.

  • Structure-Activity Relationships: Investigating how differences in peptide length affect interactions with antibiotics could reveal important structure-activity relationships for drug development.

The search results indicate that synthetic substrates containing D-alanine residues can be used to study the kinetics and inhibition of bacterial enzymes involved in cell wall metabolism . H-D-Ala-D-Ala-D-Ala-D-Ala-OH could serve a similar purpose in enzyme studies related to antimicrobial research.

Peptide Conformation Studies

Search result investigates how peptide conformation affects catalytic activity, noting that "the variation of the i+1 and i+2 turn residues had a dramatic impact on the reaction yield." Although this study focused on different tetrapeptides (2N-Val-dPro-Gly-Leu-OH and related compounds), the principles of how peptide conformation influences biological activity could be relevant to understanding H-D-Ala-D-Ala-D-Ala-D-Ala-OH.

The search results indicate that NMR techniques can be used to study peptide conformation, including analysis of chemical shifts to determine the degree of hydrogen bonding and β-hairpin character . Similar techniques could be applied to H-D-Ala-D-Ala-D-Ala-D-Ala-OH to understand its three-dimensional structure and how this structure influences its biological activities.

Future Research Directions

Knowledge Gaps and Research Opportunities

Several important knowledge gaps remain regarding H-D-Ala-D-Ala-D-Ala-D-Ala-OH, presenting opportunities for future research:

  • Comprehensive Structural Characterization: Direct structural analysis using X-ray crystallography, high-resolution NMR, or cryo-electron microscopy would provide definitive information about the three-dimensional structure of H-D-Ala-D-Ala-D-Ala-D-Ala-OH.

  • Enzymatic Studies: Detailed investigation of how H-D-Ala-D-Ala-D-Ala-D-Ala-OH interacts with specific bacterial enzymes, particularly those involved in cell wall metabolism, would clarify its biological roles.

  • Antibiotic Binding Studies: Examination of how the tetrapeptide interacts with antibiotics that target D-alanine peptides could reveal new insights into antibiotic mechanisms and resistance.

  • Comparative Analysis: Systematic comparison of the biological activities of D-alanine peptides of different lengths would establish important structure-function relationships.

  • Natural Occurrence: Investigation of whether H-D-Ala-D-Ala-D-Ala-D-Ala-OH occurs naturally in bacterial systems or is primarily a synthetic tool for research would enhance our understanding of its relevance to bacterial physiology.

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